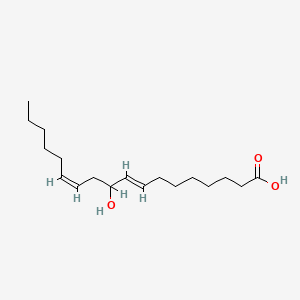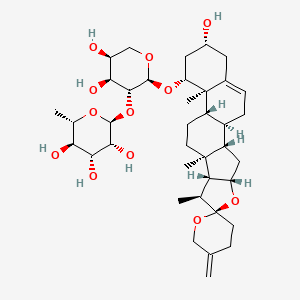
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-
Descripción general
Descripción
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-, also known as (8E,12Z)-10-Hydroxy-8,12-octadecadienoic acid, is a hydroxy fatty acid. It is characterized by the presence of a hydroxyl group at the 10th carbon and conjugated double bonds at the 8th and 12th positions in the carbon chain. This compound is a derivative of linoleic acid and is known for its biological significance and various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- can be achieved through the oxidation of linoleic acid. One common method involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of linoleic acid to form 10-hydroperoxy-8,12-octadecadienoic acid. This intermediate is then reduced to the corresponding hydroxy acid using glutathione peroxidase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- through enzymatic pathways. These processes are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be hydrogenated to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Formation of 10-oxo-8,12-octadecadienoic acid.
Reduction: Formation of 10-hydroxy-octadecanoic acid.
Substitution: Formation of esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based surfactants and lubricants
Mecanismo De Acción
The biological effects of 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- are mediated through its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, the compound modulates the expression of genes involved in fatty acid oxidation, glucose metabolism, and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-10E,12Z-octadecadienoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of the hydroxyl group.
12-Hydroxy-8,10-octadecadienoic acid: Similar in structure but with the hydroxyl group at the 12th carbon and double bonds at the 8th and 10th positions.
Uniqueness
8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- is unique due to its specific configuration and the position of the hydroxyl group, which confer distinct biological activities and chemical reactivity compared to other hydroxy fatty acids .
Propiedades
IUPAC Name |
(8E,12Z)-10-hydroxyoctadeca-8,12-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15,17,19H,2-7,9-10,13-14,16H2,1H3,(H,20,21)/b11-8-,15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDNDTZOWNNWHA-UEAALKJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-48-8 | |
| Record name | 8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3044247.png)




![(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid](/img/structure/B3044256.png)


![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-](/img/structure/B3044261.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/new.no-structure.jpg)

